4-Chloroquinoline-2-carbaldehyde
Overview
Description
4-Chloroquinoline-2-carbaldehyde is a chemical compound with the IUPAC name 4-chloro-3-quinolinecarbaldehyde . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves the Vilsmeier-Haack reaction . This reaction is commonly used in the synthesis of quinoline derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring with a chlorine atom at the 4th position and a carbaldehyde group at the 2nd position .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with active methylene compounds . It can also undergo intramolecular cyclization of 1,3-diols .
Scientific Research Applications
Applications in Biomaterial Synthesis
4-Chloroquinoline-2-carbaldehyde has been utilized in the chemical modification of chitosan to produce new Chitosan Schiff Bases (CSSBs). These CSSBs have shown enhanced antimicrobial activity against various bacteria and fungi, and exhibit non-toxic properties, making them promising candidates for biomedical applications (Haj, Mohammed, & Mohammood, 2020).
Applications in Organic and Medicinal Chemistry
A comprehensive review of the chemistry of 2-chloroquinoline-3-carbaldehyde and its analogs reveals their significance in constructing fused or binary heterocyclic systems. These compounds have shown promise in various synthetic applications and biological evaluations, illustrating their potential in the field of organic and medicinal chemistry (Hamama et al., 2018).
Role in Enzyme Inhibition for Cancer Treatment
Derivatives synthesized from 2-chloroquinoline-3-carbaldehyde have been evaluated as potential human AKT1 inhibitors, a target relevant in cancer therapy. The compounds synthesized demonstrated significant inhibitory potency, suggesting their role in mitigating complications associated with cancers (Ghanei et al., 2016).
Application in DNA Binding Studies and Antimicrobial Activity
Compounds synthesized using 2-chloroquinoline-3-carbaldehyde have been analyzed for their interaction with calf thymus-DNA, demonstrating significant DNA binding properties. These derivatives also showed promising antibacterial and antifungal activities, emphasizing their potential in pharmaceutical applications (Lamani et al., 2008).
Application in Green Chemistry
2-Chloroquinoline-3-carbaldehyde derivatives have been synthesized using green synthetic methods. The emphasis on microwave, ultrasound, and solvent-free reactions underlines the compound's role in promoting sustainable and environmentally friendly chemical practices (Patel et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Quinoline derivatives, which include 4-chloroquinoline-2-carbaldehyde, are known to interact with various biological targets due to their broad spectrum of bioactivity .
Mode of Action
It’s known that 2-chloroquinoline-3-carbaldehyde, a related compound, undergoes substitution reactions at its 2-chloro position . This suggests that this compound may also interact with its targets through similar chemical reactions.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
The activity of quinoline derivatives can be influenced by various factors, including ph, temperature, and the presence of other molecules .
Properties
IUPAC Name |
4-chloroquinoline-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-5-7(6-13)12-10-4-2-1-3-8(9)10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUNQOHTJJSSNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574165 | |
Record name | 4-Chloroquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28615-67-0 | |
Record name | 4-Chloroquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.